DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple stepsCommon reagents used in these reactions include tert-butyl esters, dimethylpyridine, and morpholinylsulfonylphenyl derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound[2][2].
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A similar compound with a comparable core structure but different substituents.
2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester: Another related compound with similar chemical properties.
Uniqueness
DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C36H44N4O7S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H44N4O7S/c1-23-29(33(41)46-35(3,4)5)31(30(24(2)37-23)34(42)47-36(6,7)8)28-22-40(26-12-10-9-11-13-26)38-32(28)25-14-16-27(17-15-25)48(43,44)39-18-20-45-21-19-39/h9-17,22,31,37H,18-21H2,1-8H3 |
InChI Key |
PYMOBNPIOJNTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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